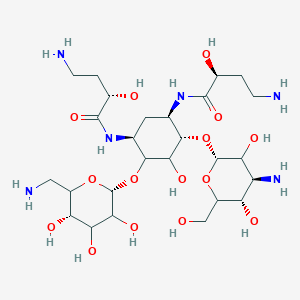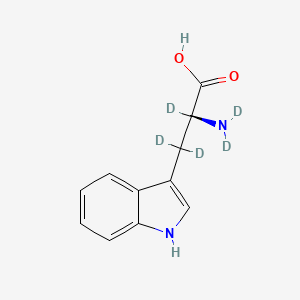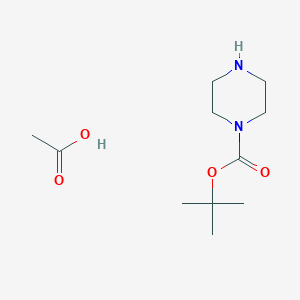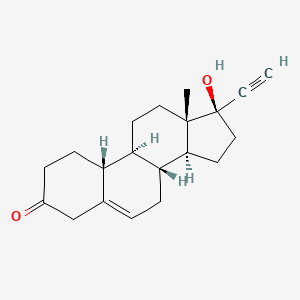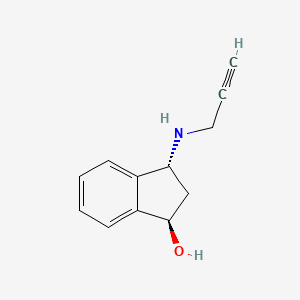
Methyl (R)-N-boc-3-phenyl-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-N-boc-3-phenyl-beta-alaninate is an organic compound that belongs to the class of beta-alanine derivatives It is characterized by the presence of a methyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and a phenyl group attached to the beta-alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl ®-N-boc-3-phenyl-beta-alaninate typically involves the following steps:
Protection of the Amino Group: The amino group of beta-alanine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting beta-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Methyl Ester: The carboxylic acid group of the protected beta-alanine is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the protected methyl ester with a phenyl halide (e.g., bromobenzene) in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of Methyl ®-N-boc-3-phenyl-beta-alaninate follows similar synthetic routes but may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. The use of automated synthesis platforms and high-throughput screening can also facilitate large-scale production.
Types of Reactions:
Oxidation: Methyl ®-N-boc-3-phenyl-beta-alaninate can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted beta-alanine derivatives.
Scientific Research Applications
Methyl ®-N-boc-3-phenyl-beta-alaninate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl ®-N-boc-3-phenyl-beta-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group and the phenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The ester group can undergo hydrolysis, releasing the active beta-alanine derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Methyl ®-N-boc-3-phenyl-alpha-alaninate: Similar structure but with the phenyl group attached to the alpha position.
Methyl ®-N-boc-3-phenyl-gamma-alaninate: Similar structure but with the phenyl group attached to the gamma position.
Methyl ®-N-boc-3-phenyl-beta-alanine: The ester group is replaced with a carboxylic acid group.
Uniqueness: Methyl ®-N-boc-3-phenyl-beta-alaninate is unique due to its specific structural features, such as the Boc-protected amino group and the phenyl group at the beta position. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(10-13(17)19-4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQYRBSHPIUCTQ-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

